molecular formula C23H24N2O4S2 B5296561 N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B5296561
M. Wt: 456.6 g/mol
InChI Key: VTQGOQWTJFGCSB-HKWRFOASSA-N
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Description

N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone ring, which is known for its biological activity, and two ethoxyphenyl groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 2-ethoxybenzoyl chloride to yield the target compound.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazolidinone rings.

    Biology: The thiazolidinone ring is known for its biological activity, making this compound a candidate for studies on enzyme inhibition, antimicrobial activity, and anticancer properties.

    Medicine: Due to its potential biological activity, this compound could be investigated for therapeutic applications, including drug development for various diseases.

    Industry: In industrial settings, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone ring may interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby affecting its function.

Comparison with Similar Compounds

Similar compounds to N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide include other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its combination of the thiazolidinone ring and ethoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-3-28-17-11-9-16(10-12-17)15-20-22(27)25(23(30)31-20)14-13-21(26)24-18-7-5-6-8-19(18)29-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQGOQWTJFGCSB-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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